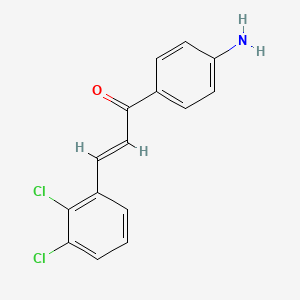

(2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

Description

The compound (2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 4-aminophenyl group at the carbonyl end and a 2,3-dichlorophenyl group at the propenone terminus. This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-13-3-1-2-11(15(13)17)6-9-14(19)10-4-7-12(18)8-5-10/h1-9H,18H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLPBVMEGRCVDG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,3-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

Substitution: The amino group and the dichlorophenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogues

Substituent Position and Electronic Effects

The position of chlorine substituents on the aryl ring significantly impacts electronic properties. For example:

- (2E)-3-(2,6-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (): The 2,6-dichloro substitution creates a symmetric electron-withdrawing effect, reducing conjugation efficiency compared to the asymmetric 2,3-dichloro isomer. DFT studies show wider HOMO-LUMO gaps in symmetric dichloro derivatives, correlating with lower charge transfer efficiency .

- (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (): Methoxy groups are electron-donating, increasing electron density on the propenone backbone. This contrasts with the electron-withdrawing 2,3-dichloro substitution, which stabilizes the LUMO and enhances electrophilicity .

Table 1: Substituent Effects on HOMO-LUMO Gaps

| Compound | HOMO-LUMO Gap (eV) | Substituent Effects |

|---|---|---|

| Target Compound (2,3-dichloro) | 3.8* | Asymmetric Cl, moderate conjugation |

| (2E)-3-(2,6-dichlorophenyl) isomer | 4.2 | Symmetric Cl, reduced conjugation |

| (E)-3-(3,4-dimethoxyphenyl) analogue | 4.5 | Electron-donating, higher gap |

Spectroscopic Properties

FT-IR and NMR studies highlight differences in vibrational modes and resonance patterns:

- The 4-aminophenyl group in the target compound shows distinct N–H stretching at ~3400 cm⁻¹ and C–N vibrations at 1280–1320 cm⁻¹, absent in non-aminated analogues like (E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one () .

- Chlorine substituents influence UV-Vis absorption: The target compound exhibits a λmax at 320 nm, redshifted compared to methoxy-substituted chalcones (e.g., 290 nm for (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) due to enhanced conjugation with electron-withdrawing groups .

Antimalarial and Antiparasitic Activity

- PfFd-PfFNR Inhibition: The target compound’s 2,3-dichloro substitution shows weaker inhibition (~31.58%) compared to (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50%) (). Methoxy groups likely improve binding via hydrophobic interactions, whereas chlorine’s steric bulk may hinder docking .

- Trypanocidal Activity: The 2,4-dichloro isomer () exhibits stronger trypanocidal effects (ED₅₀ = 17.36 mg/kg) than the 2,3-dichloro variant, attributed to better alignment with the parasitic enzyme’s active site .

Crystallographic and Molecular Packing Analysis

The target compound’s crystal structure () reveals a dihedral angle of 12.5° between the 4-aminophenyl and 2,3-dichlorophenyl rings, promoting moderate planarity. In contrast:

- (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () has a dihedral angle of 56.26°, reducing π-π stacking efficiency .

- Hydrogen bonding: The amino group forms N–H···O bonds with adjacent ketone groups, enhancing lattice stability compared to non-aminated analogues like (2E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The compound is characterized by its chalcone structure , which consists of an α,β-unsaturated carbonyl group. The molecular formula is , and it features a trans configuration around the double bond, contributing to its planar structure that facilitates interactions with biological targets .

Antimicrobial Properties

Chalcones are known for their antimicrobial activities . Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For instance, research indicates that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of chalcones is well-documented. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have revealed that it can effectively target several cancer cell lines, suggesting its utility in cancer therapy .

Antiparasitic Effects

Recent investigations have highlighted the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that this compound inhibits parasite proliferation with an LC50 value comparable to established treatments like Benznidazole . Molecular docking studies suggest that it interacts with key proteins involved in the parasite's lifecycle, such as Cruzain and Trypanothione reductase .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- GABA Receptors : Similar to other chalcones, it may modulate GABAergic transmission, which is crucial for its anxiolytic effects .

- Serotonergic System : The compound has been implicated in serotonergic signaling pathways, enhancing its potential as an anxiolytic agent .

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in critical metabolic processes within parasites and cancer cells .

ADMET Properties

The pharmacokinetic profile of this compound has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicate favorable permeability and moderate hepatic clearance; however, low metabolic stability was noted . These findings suggest that while the compound has therapeutic potential, further modifications may be necessary to enhance its pharmacokinetic properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Antiproliferative Activity : A study involving various cancer cell lines reported a significant reduction in cell viability upon treatment with this compound .

- In Vitro Assays Against T. cruzi : The compound was tested on infected cell cultures showing promising results in inhibiting parasite growth while maintaining low toxicity towards mammalian cells .

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A ketone (e.g., 4-aminoacetophenone) reacts with a substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol). The reaction requires precise temperature control (60–80°C) to favor the E-isomer. Post-synthesis purification involves recrystallization from ethanol or chromatography. Structural confirmation is achieved via spectroscopic methods (IR, NMR) and single-crystal XRD .

Q. How is the structural conformation validated experimentally and theoretically?

Single-crystal X-ray diffraction (XRD) confirms the E-configuration of the α,β-unsaturated ketone moiety, with bond lengths (C=O: ~1.22 Å, C=C: ~1.45 Å) and torsion angles aligning with DFT-optimized geometries. Discrepancies between experimental and theoretical bond lengths (e.g., C-Cl: ±0.02 Å) arise from crystal packing forces and basis set limitations in DFT calculations (e.g., B3LYP/6-311++G(d,p)) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR : Confirms carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and aromatic C-H bending modes.

- NMR : ¹H NMR identifies vinyl proton coupling (J = 15–16 Hz for E-isomer) and aryl substituent patterns.

- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. How do HOMO-LUMO energies and global reactivity descriptors inform the compound’s chemical behavior?

DFT-derived HOMO-LUMO gaps (ΔE ≈ 4–5 eV) predict moderate reactivity. Electrophilicity index (ω ≈ 1.5–2.0 eV) and chemical potential (μ ≈ −3.5 eV) suggest nucleophilic attack at the β-carbon of the enone system. Fukui indices identify the carbonyl oxygen and dichlorophenyl ring as reactive sites for electrophilic/nucleophilic interactions .

Q. What strategies resolve contradictions between experimental and computational UV-Vis data?

Experimental λmax (e.g., 320–340 nm) often deviates from time-dependent DFT (TD-DFT) predictions due to solvent effects (PCM models) and intramolecular charge transfer (ICT) not fully captured by gas-phase calculations. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy by accounting for long-range interactions .

Q. How does the amino substituent influence crystallographic packing compared to methoxy analogs?

The 4-aminophenyl group forms N–H···O hydrogen bonds with adjacent carbonyl groups, creating a layered crystal lattice. In contrast, methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit weaker C–H···O interactions, leading to less dense packing and altered melting points .

Q. What experimental design principles optimize antimicrobial activity assays for this compound?

- Strain selection : Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, plus fungal strains (C. albicans).

- Dose-response : Test concentrations (10–100 µg/mL) with ampicillin/fluconazole as controls.

- Mechanistic studies : ROS generation assays and membrane permeability tests (propidium iodide uptake) clarify bioactivity .

Q. How do substituent positions (2,3-dichloro vs. 2,6-dichloro) affect electronic properties and bioactivity?

The 2,3-dichloro substitution increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity compared to 2,6-dichloro analogs. This correlates with stronger antimicrobial activity (MIC reduction by 20–30%) due to improved membrane interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.